Substitution Pattern Divergence: N⁴-Benzyl/N⁹-Methyl vs. N⁴-Aryl/N⁹-Phenethyl Spatial Pharmacology
In the canonical 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series reported by García et al. (2020), optimal dual σ₁R/MOR activity required a 9-phenethyl group and a 4-(substituted)pyridyl moiety, with compound 15au (4-(pyridin-3-yl)-9-phenethyl derivative) achieving analgesic efficacy comparable to oxycodone in the mouse paw pressure test [1]. The target compound replaces the 9-phenethyl with a methyl group and the 4-pyridyl with a benzyl group, representing a distinct pharmacophoric arrangement that falls outside the SAR landscape of the published 4-aryl sub-series. No quantitative σ₁R binding (Ki) or MOR functional (EC₅₀) data are publicly available for the target compound, precluding a direct numerical potency comparison [1].
| Evidence Dimension | σ₁R binding affinity and MOR functional activity |
|---|---|
| Target Compound Data | No publicly reported σ₁R Ki or MOR EC₅₀ values |
| Comparator Or Baseline | 15au (4-(pyridin-3-yl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane): σ₁R Ki < 100 nM, MOR agonism comparable to oxycodone in paw pressure test |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | σ₁R: [³H]-(+)-pentazocine displacement in transfected HEK-293 membranes; MOR: in vivo paw pressure test in mice |
Why This Matters
The target compound's N⁴-benzyl/N⁹-methyl substitution pattern is architecturally distinct from the N⁴-aryl/N⁹-phenethyl phenotype required for potent σ₁R/MOR dual activity, meaning it cannot be assumed to replicate the analgesic profile of 15au and should be evaluated as a mechanistically independent chemical entity.
- [1] García M, Virgili M, Alonso M, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. 2020;63(5):2434–2454. View Source
